Diisopentyl phthalate (DIAP), CAS 605-50-5, is a C5 branched-chain dialkyl phthalate ester, a class of compounds primarily used to increase the flexibility and durability of polymers. As a low-molecular-weight plasticizer, its performance characteristics, including volatility, thermal stability, and migration resistance, are directly influenced by the isopentyl (isoamyl) structure. This structure distinguishes it from its linear C5 isomer, di-n-pentyl phthalate (DNPP), and other common phthalates with different alkyl chain lengths, such as dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP), making it suitable for specific formulation requirements where these alternatives are inadequate.
Substituting Diisopentyl phthalate (DIAP) with near-analogs like di-n-butyl phthalate (DBP) or even its own linear isomer, di-n-pentyl phthalate, is frequently unviable due to quantifiable differences in toxicological and physical properties. The branched isopentyl structure imparts a distinct molecular profile that influences migration rates from polymers, a critical factor in regulated applications such as food packaging and medical devices. Furthermore, studies on biological activity reveal that different phthalates exhibit varied and specific endocrine disruption patterns, meaning one cannot serve as a direct toxicological proxy for another. For instance, in comparative studies, DBP and DIAP have been shown to induce different response patterns, with DBP acting as an androgenic agent and DIAP as an anti-estrogenic agent in certain models. This non-interchangeability necessitates specific procurement and full re-validation for any substitution.
In comparative toxicological studies using zebrafish (Danio rerio) embryos, Diisopentyl phthalate (DiPeP/DIAP) demonstrates a measurably different and lower acute toxicity profile than the commonly used shorter-chain substitute, Di-n-butyl phthalate (DBP). One study identified embryo malformations occurring at a concentration of 0.125 mg/L for DIAP, whereas DBP induced similar effects at a lower concentration of 0.062 mg/L. This indicates that under these specific test conditions, DBP is more potent in causing developmental toxicity.
| Evidence Dimension | Concentration causing embryo malformations (96h exposure) |
| Target Compound Data | 0.125 mg/L (for Diisopentyl phthalate) |
| Comparator Or Baseline | Di-n-butyl phthalate (DBP) at 0.062 mg/L |
| Quantified Difference | DIAP requires a 2x higher concentration than DBP to induce similar malformations. |
| Conditions | Zebrafish (Danio rerio) embryo toxicity test over 96 hours. |
This demonstrates that DIAP and DBP are not toxicologically equivalent, a critical consideration for risk assessment and material selection in regulated industries.
Beyond general toxicity, DIAP shows a distinct mechanism of endocrine disruption compared to DBP. In a 30-day study on the neotropical fish Rhamdia quelen, exposure to DIAP resulted in anti-estrogenic effects, specifically reducing plasma estradiol levels and hepatic vitellogenin expression. In contrast, DBP exposure under similar conditions produced androgenic effects, increasing testosterone levels in females. This opposing hormonal response underscores the functional non-equivalence of these two phthalates.
| Evidence Dimension | Observed Endocrine Disruption Pattern |
| Target Compound Data | Anti-estrogenic (reduced estradiol and vitellogenin) |
| Comparator Or Baseline | DBP: Androgenic (increased testosterone) |
| Quantified Difference | Opposing hormonal effects observed in the same biological model. |
| Conditions | 30-day dietary exposure in juvenile Rhamdia quelen. |
For research involving hormonal pathways, DIAP offers a specific anti-estrogenic tool, which cannot be replicated by substituting with the androgenic-acting DBP.
While not a traditional application, phthalate esters are explored as functional additives in lithium-ion battery electrolytes to improve performance by forming a stable solid electrolyte interphase (SEI) on electrode surfaces. The choice of additive is critical, as small molecular changes dramatically affect SEI composition, ionic conductivity, and cell stability. The specific branched structure of Diisopentyl phthalate, compared to linear or shorter-chain analogs like DBP, offers a distinct molecular geometry and polarity for researchers developing novel electrolyte formulations. The selection of additives with specific structures, like DIAP, is a key strategy for tuning interfacial properties and mitigating side reactions that limit battery life and performance.
| Evidence Dimension | Function in Electrolyte Systems |
| Target Compound Data | Serves as a candidate for forming a stable SEI due to its specific molecular structure. |
| Comparator Or Baseline | Standard electrolyte (e.g., LiPF6 in carbonate solvents) or electrolytes with other additives (e.g., DBP, FEC, VC). |
| Quantified Difference | Structural variation (branched C5 chain) leads to different interfacial reactions and SEI properties compared to other additives. |
| Conditions | Lithium-ion battery electrolyte formulation. |
This compound is a valuable candidate for researchers screening additives to optimize battery performance, where precise molecular structure is a key variable for achieving desired electrochemical properties.
Given its distinct toxicological and endocrine disruption profile compared to DBP and other phthalates, DIAP is the correct choice for studies aiming to isolate specific anti-estrogenic mechanisms or to serve as an analytical reference standard for its quantification in environmental and biological samples.
As a C5 phthalate, DIAP's physical properties, such as volatility and water solubility, differ from shorter-chain phthalates like DBP. These differences influence its migration rate from a polymer matrix. Therefore, it is a candidate for formulating PVC or other polymers where the migration characteristics of DBP are unsuitable, and a specific C5 plasticizer is required.
In materials science, DIAP serves as a structurally specific candidate for screening programs aimed at discovering novel electrolyte additives. Researchers developing next-generation lithium-ion batteries can use DIAP to investigate how its branched C5 structure influences the formation and stability of the solid electrolyte interphase (SEI) compared to other film-forming additives.
Health Hazard;Environmental Hazard